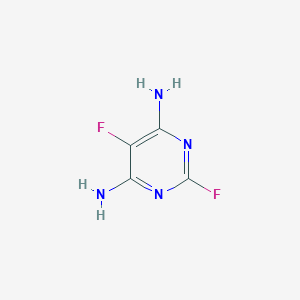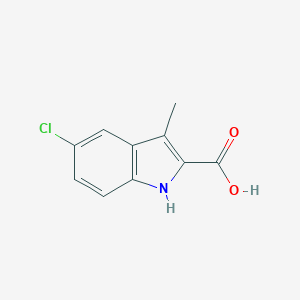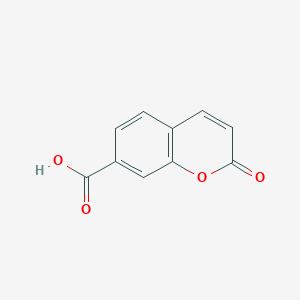
1,2-Bis(4-fluorophényl)éthanone
Vue d'ensemble
Description
1,2-Bis(4-fluorophenyl)ethanone: is an organic compound with the molecular formula C14H10F2O . It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of two 4-fluorophenyl groups attached to an ethanone moiety, making it a valuable intermediate in organic synthesis .
Applications De Recherche Scientifique
1,2-Bis(4-fluorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to the unique properties of fluorine .
Mode of Action
It is known that fluorinated compounds often act through electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, leading to the formation of a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked .
Biochemical Pathways
Fluorinated compounds are known to influence a variety of biochemical pathways due to their ability to form stable bonds with many biological targets .
Pharmacokinetics
Fluorinated compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
Fluorinated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-fluorophenyl)ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Analyse Biochimique
Biochemical Properties
It is known to be a useful synthetic compound
Cellular Effects
It has been used in the enantioselective biocatalytic reduction process, which suggests that it may have some influence on cell function
Molecular Mechanism
It is known to participate in the enantioselective biocatalytic reduction process
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with a suitable oxidizing agent. Another method involves the Friedel-Crafts acylation of 4-fluorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 1,2-Bis(4-fluorophenyl)ethanone typically involves large-scale Friedel-Crafts acylation reactions. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1,2-bis(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(4-chlorophenyl)ethanone
- 1,2-Bis(4-bromophenyl)ethanone
- 1,2-Bis(4-methylphenyl)ethanone
Comparison: 1,2-Bis(4-fluorophenyl)ethanone is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits different reactivity and stability. The presence of fluorine can also influence the compound’s interactions with biological targets, making it a valuable tool in medicinal chemistry .
Propriétés
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJZQYAGOYGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372722 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-68-7 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)






